(2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanaMide (hydrochloride)
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Description
The compound "(2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanaMide (hydrochloride)" is a structurally complex molecule that may be related to various compounds synthesized for their potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with related structures have been synthesized and studied for their properties and potential as therapeutic agents.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their biological activity. X-ray diffraction is a common technique used to determine the crystal structure, as seen in the synthesis of various compounds . For example, the pyrrolidine and piperidine rings in the synthesized compound adopt specific conformations that are likely to influence the compound's biological interactions. The molecular structure is also analyzed using computational methods such as density functional theory (DFT), which helps in comparing the optimized geometric bond lengths and bond angles with experimental values .
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The compounds described in the papers involve reactions such as halogenated hydrocarbon amination and the formation of hydrogen bonds that contribute to the stability of the crystal structure . These reactions are essential for the formation of the final product and its potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including solubility, melting point, and stability, are determined by its molecular structure. The crystal system, space group, and cell parameters are part of the physical characterization . The biological activity, such as anticonvulsant properties, is also a critical aspect of the chemical properties of these compounds . The compound with the best anticonvulsant properties demonstrated a favorable safety profile, which is an essential factor in drug development .
Scientific Research Applications
Pharmacological Characterization and Potential in Treating Depression and Addiction Disorders : A study by Grimwood et al. (2011) described the pharmacological characterization of a compound closely related to your query, which is a novel κ-opioid receptor (KOR) antagonist. This compound showed potential for treating depression and addiction disorders, as it demonstrated antidepressant-like efficacy and therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in mouse models (Grimwood et al., 2011).
Isolation from Natural Sources : Research by Youn et al. (2016) involved the isolation of new pyrrole alkaloids from the fruits of Lycium chinense, which included compounds structurally related to your query. These findings highlight the presence and potential applications of such compounds in natural products (Youn et al., 2016).
Preparation and Optical Resolution for Active Compounds : Shiraiwa et al. (2006) reported on the preparation of optically active compounds through optical resolutions by replacing and preferential crystallization. This research is significant for the synthesis and purification of enantiomerically pure compounds related to your query (Shiraiwa et al., 2006).
Synthesis and Biological Activity of Derivatives : A study by Rubtsova et al. (2020) focused on the synthesis of pyrrolidin-2-ones and their derivatives, noting their importance in pharmacy and potential for the synthesis of new medicinal molecules with improved biological activity. This research underlines the relevance of such compounds in the development of new drugs (Rubtsova et al., 2020).
properties
IUPAC Name |
(2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H/t12-,13-,15+,16-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLIOFGFGYMWNJ-FNCCNQCASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)-3-Methoxy-2-Methyl-3-((S)-pyrrolidin-2-yl)propanaMide (hydrochloride) |
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